![molecular formula C13H14N4O4 B2714099 ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate CAS No. 52262-79-0](/img/structure/B2714099.png)
ethyl N-{cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is a chemical compound with the CAS Number: 52262-79-0. It has a linear formula of C13H14N4O4 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)/b17-11- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is 290.28 .Wissenschaftliche Forschungsanwendungen
Antimitotic Agents
Research on chiral isomers of related compounds has shown their activity in biological systems, with some isomers demonstrating significant potency. Such studies often aim to understand the metabolic pathways and biological activities of these compounds, which can include antimitotic properties, potentially relevant to cancer research (Temple & Rener, 1992).
Catalytic Decomposition
Studies on the catalytic decomposition of dibenzylselenonium ylides with thioamides have explored the reaction mechanisms and products of such decompositions. This research can provide insights into the synthesis of novel compounds and the development of new catalytic processes (Tamagaki & Hatanaka, 1976).
Anticancer Agents
Alterations of the carbamate group in certain ethyl carbamate derivatives have been investigated for their effects on cellular tubulin binding, mitotic cell accumulation, and cytotoxic activities. These studies contribute to the development of new anticancer agents by exploring different chemical modifications (Temple, Rener, & Comber, 1989).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of compounds with modifications in the carbamate group or related structures has been conducted to identify new treatments for bacterial and fungal infections. These studies often involve screening synthesized compounds for their efficacy against various microorganisms (Mathada & Mathada, 2009).
Molecular Encapsulation
The encapsulation of metal complexes with specific ligands in materials like zeolite Y has been explored for catalytic applications. Such research aims to develop efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the potential for chemical synthesis and industrial applications (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate involves the reaction of ethyl carbamate with 3-methoxybenzaldehyde to form ethyl N-(3-methoxybenzyl)carbamate, which is then reacted with hydrazine hydrate to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate. This intermediate is then reacted with acetylacetone to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate, which is finally reacted with cyanogen bromide to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate.", "Starting Materials": [ "Ethyl carbamate", "3-methoxybenzaldehyde", "Hydrazine hydrate", "Acetylacetone", "Cyanogen bromide" ], "Reaction": [ "Ethyl carbamate is reacted with 3-methoxybenzaldehyde in the presence of a base to form ethyl N-(3-methoxybenzyl)carbamate.", "Ethyl N-(3-methoxybenzyl)carbamate is reacted with hydrazine hydrate in the presence of a base to form ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate.", "Ethyl N'-hydrazinecarbonyl-N-(3-methoxybenzyl)carbamate is reacted with acetylacetone in the presence of a base to form ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate.", "Ethyl N'-acetylacetonycarbonyl-N-(3-methoxybenzyl)hydrazinecarbamate is reacted with cyanogen bromide in the presence of a base to form ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate." ] } | |
CAS-Nummer |
52262-79-0 |
Molekularformel |
C13H14N4O4 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
ethyl N-[2-cyano-2-[(3-methoxyphenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19) |
InChI-Schlüssel |
FXHSFULFXBFMJI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |
Kanonische SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)
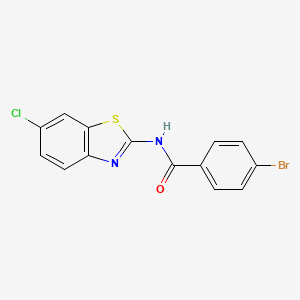
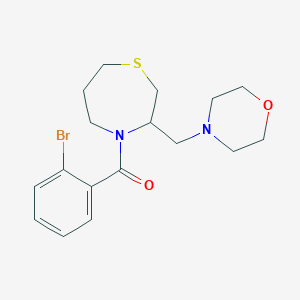

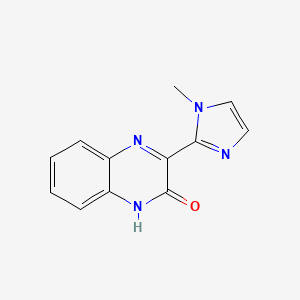
![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)

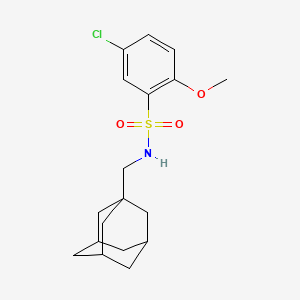
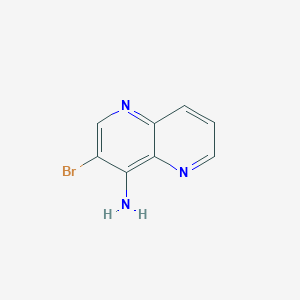
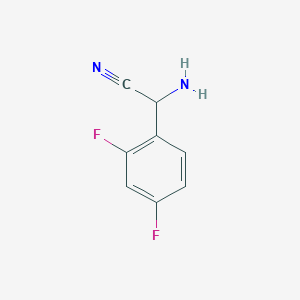
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)
![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)
![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)
![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)